Trichloro(1,4-dichlorobut-2-en-2-yl)silane
Overview
Description
Trichloro(1,4-dichlorobut-2-en-2-yl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and a dichlorobutene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1,4-dichlorobut-2-en-2-yl)silane typically involves the reaction of 1,4-dichlorobut-2-ene with trichlorosilane. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
1,4-Dichlorobut-2-ene+Trichlorosilane→this compound
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Trichloro(1,4-dichlorobut-2-en-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the dichlorobutene moiety can participate in addition reactions with various reagents.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Hydrogenation Catalysts: For addition reactions involving hydrogen.
Water or Aqueous Solutions: For hydrolysis reactions.
Major Products:
Substituted Silanes: Formed from substitution reactions.
Hydrogenated Products: Resulting from addition reactions.
Silanols and Hydrochloric Acid: From hydrolysis.
Scientific Research Applications
Trichloro(1,4-dichlorobut-2-en-2-yl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Biological Studies: Investigated for its potential interactions with biological molecules.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism by which Trichloro(1,4-dichlorobut-2-en-2-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bonds and the double bond in the dichlorobutene moiety. These reactive sites allow the compound to participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,4-Dichlorobut-2-ene: A precursor in the synthesis of Trichloro(1,4-dichlorobut-2-en-2-yl)silane.
Trichlorosilane: Another reactant used in the synthesis.
Other Organosilicon Compounds: Such as trimethylsilyl chloride and triethylsilyl chloride.
Uniqueness: this compound is unique due to the presence of both silicon and a dichlorobutene moiety, which imparts distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.
Biological Activity
Trichloro(1,4-dichlorobut-2-en-2-yl)silane is an organosilicon compound notable for its diverse applications in organic synthesis and materials science. This article explores its biological activity, including its mechanisms of action, potential interactions with biological systems, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : CHClSi
- Molecular Weight : 258.4 g/mol
- CAS Number : 1586-88-5
The compound comprises a silicon atom bonded to three chlorine atoms and a dichlorobutene moiety, which contributes to its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to its reactive silicon-chlorine bonds and the double bond in the dichlorobutene structure. These features enable the compound to undergo various chemical transformations, including:
- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles such as amines or thiols.
- Addition Reactions : The double bond can react with hydrogen or other reagents.
- Hydrolysis : In aqueous environments, the compound can hydrolyze to form silanols and hydrochloric acid.
Toxicological Profile
Research indicates that this compound exhibits toxicological properties that warrant careful handling. Its potential effects include:
Case Studies
- Cell Line Studies :
- Environmental Impact Assessments :
Comparative Analysis with Related Compounds
A comparative analysis with similar organosilicon compounds provides insight into the unique biological activities of this compound:
Compound Name | Cytotoxicity | Mutagenicity | Hydrolysis Rate |
---|---|---|---|
This compound | Moderate | Potential | Moderate |
1,3-Dichloropropene | High | Low | High |
Trimethylchlorosilane | Low | Low | Low |
This table illustrates that while this compound shows moderate cytotoxicity and potential mutagenicity, it does not exhibit as high toxicity as some other related compounds .
Properties
IUPAC Name |
trichloro(1,4-dichlorobut-2-en-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl5Si/c5-2-1-4(3-6)10(7,8)9/h1H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOIKMGMAVVPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CCl)[Si](Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697884 | |
Record name | Trichloro(1,4-dichlorobut-2-en-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1586-88-5 | |
Record name | Trichloro(1,4-dichlorobut-2-en-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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